molecular formula C7H4F3NO3 B1329497 2-Nitro-4-(trifluoromethyl)phenol CAS No. 400-99-7

2-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1329497
CAS No.: 400-99-7
M. Wt: 207.11 g/mol
InChI Key: XZEDEVRSUANQEM-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-Nitro-4-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the photodecomposition of fluorodifen . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . The nature of these interactions often involves the modification of enzyme activity, either through inhibition or activation, depending on the specific biochemical context.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have indicated that high doses can cause adverse effects, including cellular damage and metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in oxidative reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall biochemical activity of the compound and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within cells can affect its accumulation and activity, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-4-(trifluoromethyl)phenol can be synthesized through several methods. One common approach involves the nitration of 4-(trifluoromethyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Reduction: 2-Amino-4-(trifluoromethyl)phenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Quinones or other oxidized phenolic compounds.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with the nitro and trifluoromethyl groups in different positions.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

2-Nitro-4-(trifluoromethyl)phenol is unique due to the combination of its nitro and trifluoromethyl groups on a phenol ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDEVRSUANQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059946
Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-99-7
Record name 2-Nitro-4-(trifluoromethyl)phenol
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name 2-nitro-4-(trifluoromethyl)phenol
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Record name 2-Nitro-4-(trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

45 g of 4-chloro-3-nitro-benzotrifluoride and 10 ml of 50% strength aqueous benzyldodecyldimethylammonium chloride are initially introduced into 150 ml of ethylene glycol monomethyl ether, and 100 g of 50% strength potassium hydroxide solution are added dropwise in the course of about 30 minutes, up to a temperature of 65° C. The mixture is then stirred at 65° C. for 6 hours and subsequently cooled and rendered acid with concentrated hydrochloric acid, and about 500 ml of distillate are driven over with steam. The organic phase is separated off and washed with 20 ml of dilute hydrochloric acid, and the organic phase is again separated off and dried with sodium sulphate. 38 g of 2-nitro-4-trifluoromethylphenol are obtained, which corresponds to a yield of 92% of theory.
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Synthesis routes and methods II

Procedure details

45 g of 4-chloro-3-nitro-benzotrifluoride, dissolved in 150 ml of methanol, are initially introduced. 80 g of an ion exchanger resin containing quaternary ammonium groups are then introduced, the mixture is stirred for 10 minutes, 100 g of 50% strength sodium hydroxide solution are added dropwise, up to a maximum temperature of 70° C., and the mixture is stirred at 65° C. for 8 hours. After cooling the mixture, it is acidified with concentrated hydrochloric acid, the ion exchanger is filtered off and the crude product is distilled with steam. 27 g of 2-nitro-4-trifluoromethylphenol are obtained. nD20 : 1.5003.
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Synthesis routes and methods III

Procedure details

87.6 g of finely powdered sodium hydroxide was added in portions over an 8-hour period to a stirred solution of 165.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide at room temperature. The mixture was allowed to stand overnight, then poured into 1.5 liters of cold water. The resulting mixture was acidified to pH 1 with concentrated hydrochloric acid. An oil formed; it was separated and dissolved in ether. The solution was dried (MgSO4) and stripped of solvent under reduced pressure. The residue was mixed with cold sodium hydroxide solution and the mixture was extracted with petroleum ether. The water layer was acidified with concentrated hydrochloric acid. The resulting oil was separated and dissolved in ether. The solution was dried (MgSO4) and stripped of solvent to give 2-nitro-4-(trifluoromethyl)phenol (6A).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Powdered sodium hydroxide (48 g) was added in portions over a period of 24 hours to a stirred solution of 4-chloro-3-nitrobenzotrifluoride (90 g) in dimethylsulfoxide (120 ml). After stirring the mixture vigorously for a further day another portion of powdered sodium hydroxide (4.8 g) was added and stirring was continued for a further 8 hours period. The mixture was poured into cold water (1 litre) and extracted with diethyl ether. The aqueous phase was acidified with concentrated hydrochloric acid, extracted with diethyl ether and the ethereal phase was washed with brine. The washed ethereal solution was dried over anhydrous magnesium sulfate and the solvent was evaporated to give the title compound as a brown oil (50 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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